molecular formula C10H8FNO B3211196 7-Fluoro-1-methylquinolin-4(1H)-one CAS No. 108494-50-4

7-Fluoro-1-methylquinolin-4(1H)-one

Cat. No. B3211196
M. Wt: 177.17 g/mol
InChI Key: VMEFZSNHLOWSOV-UHFFFAOYSA-N
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Patent
US04772614

Procedure details

Iodomethane (11.6 ml) was added to a stirred suspension of 7-fluoro-4-hydroxyquinoline (25 g) and anhydrous potassium carbonate (21.7 g) in dimethylformamide (120 ml) and stirring was continued for 15 hours at room temperature. Further quantities of iodomethane (5.8 ml) and anhydrous potassium carbonate (10.85 g) were added and the mixture stirred for a further 2.5 hours at 40°. The mixture was then cooled to room temperature and poured into water (750 ml). The solid product was collected and crystallised from water to give 7-fluoro-1-methyl-4-quinolone, m.p. 146°-149°.
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
10.85 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
IC.[F:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8]([OH:14])=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1.[C:15](=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[F:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=[O:14])[CH:9]=[CH:10][N:11]2[CH3:15])=[CH:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
11.6 mL
Type
reactant
Smiles
IC
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C2C(=CC=NC2=C1)O
Name
Quantity
21.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
IC
Name
Quantity
10.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
750 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for a further 2.5 hours at 40°
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solid product was collected
CUSTOM
Type
CUSTOM
Details
crystallised from water

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=CC=C2C(C=CN(C2=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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